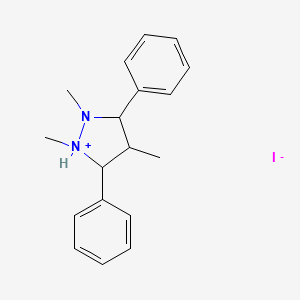![molecular formula C20H40N2 B14596611 3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile CAS No. 60472-37-9](/img/structure/B14596611.png)
3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile is a chemical compound with the molecular formula C20H40N2 It is known for its unique structure, which includes a long hexadecanyl chain and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile typically involves the reaction of hexadecan-2-ylamine with acrylonitrile in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. The general reaction scheme can be represented as follows:
[ \text{Hexadecan-2-ylamine} + \text{Acrylonitrile} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced catalysts and purification techniques ensures that the compound is produced at a large scale with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where the nitrile group or the hexadecanyl chain is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines.
Aplicaciones Científicas De Investigación
3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group and the hexadecanyl chain play crucial roles in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(Hexadecan-2-yl)(ethyl)amino]propanenitrile
- 3-[(Hexadecan-2-yl)(propyl)amino]propanenitrile
- 3-[(Hexadecan-2-yl)(butyl)amino]propanenitrile
Uniqueness
3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile is unique due to its specific combination of a long hexadecanyl chain and a nitrile group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Propiedades
Número CAS |
60472-37-9 |
|---|---|
Fórmula molecular |
C20H40N2 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
3-[hexadecan-2-yl(methyl)amino]propanenitrile |
InChI |
InChI=1S/C20H40N2/c1-4-5-6-7-8-9-10-11-12-13-14-15-17-20(2)22(3)19-16-18-21/h20H,4-17,19H2,1-3H3 |
Clave InChI |
KQFPMMATADSDDV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC(C)N(C)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol](/img/structure/B14596538.png)

![2-Chloro-1-methyl-1h-pyrido[2,3-b]indole](/img/structure/B14596560.png)
![2-[Decyl(methyl)amino]ethan-1-ol](/img/structure/B14596563.png)







![3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole](/img/structure/B14596587.png)


